molecular formula C21H21NO6 B2872310 7-Hydroxy-3-(2-methoxyphenoxy)-8-(morpholin-4-ylmethyl)chromen-4-one CAS No. 844460-94-2

7-Hydroxy-3-(2-methoxyphenoxy)-8-(morpholin-4-ylmethyl)chromen-4-one

Cat. No. B2872310
CAS RN: 844460-94-2
M. Wt: 383.4
InChI Key: BOJRLSQUJNZUDN-UHFFFAOYSA-N
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Description

7-Hydroxy-3-(2-methoxyphenoxy)-8-(morpholin-4-ylmethyl)chromen-4-one is a synthetic compound that belongs to the class of flavonoids. This compound has been of great interest to researchers due to its potential applications in various fields of science.

Scientific Research Applications

Synthetic Chemistry Applications

  • Chromene Derivatives in Photochromic Materials: Chromene derivatives have been synthesized via carbene complex reactions, offering a pathway to naphthopyran and naphthopyrandione units found in photochromic materials and biologically active natural products. These compounds, obtained through benzannulation reactions, display potential in material sciences due to their sensitivity to air and unique reaction mechanisms with alkynes (Rawat, Prutyanov, & Wulff, 2006).
  • Eco-Friendly Synthesis Approaches: Morpholine catalyzed one-pot multicomponent synthesis of compounds containing the chromene core in water demonstrates an environmentally friendly approach to synthesizing dihydropyrano[c]chromene derivatives. This process emphasizes simplicity, reduced use of hazardous materials, and cost-effectiveness (Heravi, Zakeri, & Mohammadi, 2011).

Biological Activity

  • Anti-Tobacco Mosaic Virus Activity: Phenolic compounds derived from Cassia siamea, including chromen-4-one derivatives, have shown potential anti-Tobacco Mosaic Virus (anti-TMV) activity. This suggests their use in agricultural applications to protect crops against viral infections (Li et al., 2015).
  • Antimicrobial and Enzyme Inhibition: Chromen-4-one derivatives have been evaluated for their antimicrobial activity and potential as enzyme inhibitors, such as DNA-dependent protein kinase (DNA-PK), indicating their therapeutic potential in cancer treatment and antibacterial applications (Gao et al., 2012; Sahoo et al., 2019).

Material Science and Anti-Corrosion

  • Anti-Corrosion Properties: 8-Hydroxyquinoline derivatives, including morpholinomethyl quinolin-8-ol, have been investigated for their anti-corrosion performance on mild steel in acidic medium. This research opens avenues for the application of these compounds in protecting metals against corrosion, with studies showing significant inhibition effects (Douche et al., 2020).

properties

IUPAC Name

7-hydroxy-3-(2-methoxyphenoxy)-8-(morpholin-4-ylmethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6/c1-25-17-4-2-3-5-18(17)28-19-13-27-21-14(20(19)24)6-7-16(23)15(21)12-22-8-10-26-11-9-22/h2-7,13,23H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJRLSQUJNZUDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3CN4CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxy-3-(2-methoxyphenoxy)-8-(morpholin-4-ylmethyl)chromen-4-one

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